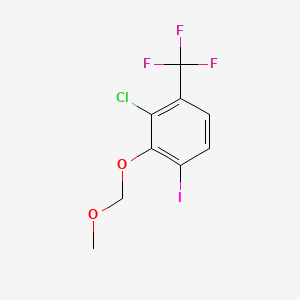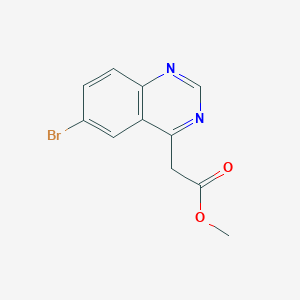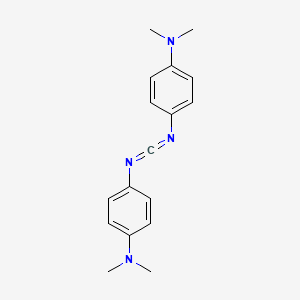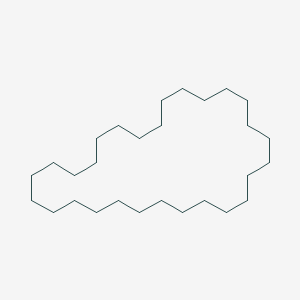
Cyclooctacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctacosane is a chemical compound with the molecular formula C28H56 . It is a saturated hydrocarbon, specifically a cycloalkane, consisting of a ring of 28 carbon atoms. This compound is known for its relatively high molecular weight of 392.7442 g/mol . This compound is a member of the larger family of cycloalkanes, which are characterized by their ring structures and single carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclooctacosane can be synthesized through various methods, including the hydrogenation of unsaturated precursors. One common method involves the hydrogenation of cyclooctacosene, which is an unsaturated hydrocarbon. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions to ensure complete hydrogenation .
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of long-chain alkenes. This process involves the use of high-pressure hydrogen gas and a metal catalyst, such as nickel or platinum, to facilitate the hydrogenation reaction. The reaction conditions are carefully controlled to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclooctacosane primarily undergoes reactions typical of saturated hydrocarbons, including:
Oxidation: this compound can be oxidized to form various oxygen-containing compounds, such as alcohols, ketones, and carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic or basic conditions.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Alcohols, ketones, and carboxylic acids.
Halogenation: Haloalkanes (e.g., chlorothis compound, bromothis compound).
Applications De Recherche Scientifique
Cyclooctacosane has several applications in scientific research, including:
Chemistry: Used as a model compound for studying the properties and reactions of large cycloalkanes.
Biology: Employed in the study of lipid membranes and their interactions with proteins and other biomolecules.
Mécanisme D'action
Cyclooctacosane exerts its effects primarily through its hydrophobic interactions. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. The compound’s large ring structure allows it to form inclusion complexes with other molecules, which can be utilized in drug delivery systems to enhance the solubility and stability of hydrophobic drugs .
Comparaison Avec Des Composés Similaires
Cyclooctacosane can be compared to other cycloalkanes with similar structures, such as:
Cyclohexane (C6H12): A smaller cycloalkane with six carbon atoms. Unlike this compound, cyclohexane is a liquid at room temperature and is commonly used as a solvent in organic chemistry.
Cyclododecane (C12H24): A medium-sized cycloalkane with twelve carbon atoms. It is used as a temporary consolidant in art conservation due to its ability to sublimate without leaving residues.
Cyclotriacontane (C30H60): A larger cycloalkane with thirty carbon atoms.
This compound is unique due to its specific ring size and the balance between its hydrophobicity and stability, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
297-24-5 |
|---|---|
Formule moléculaire |
C28H56 |
Poids moléculaire |
392.7 g/mol |
Nom IUPAC |
cyclooctacosane |
InChI |
InChI=1S/C28H56/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-28H2 |
Clé InChI |
UWXTYOJKSPHFNG-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCCCCCCCCCCCCCCCCCCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid](/img/structure/B14756387.png)
![[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium](/img/structure/B14756394.png)
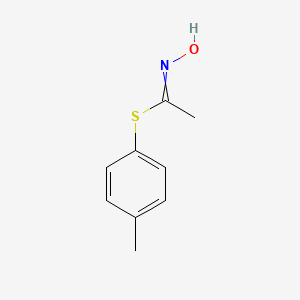
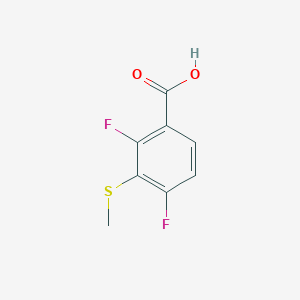
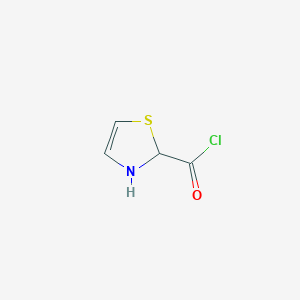
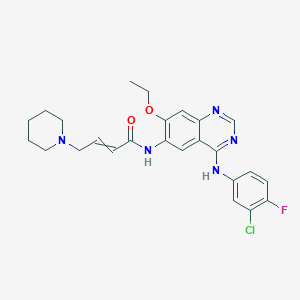

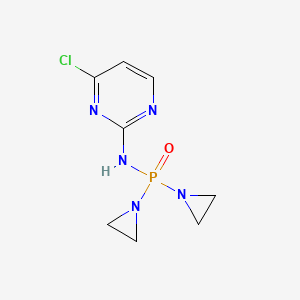
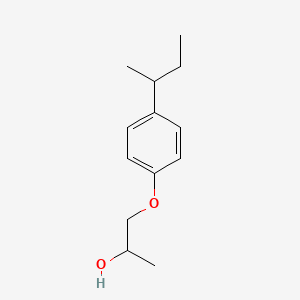

![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]ethyl 1-methanesulfonate](/img/structure/B14756461.png)
